Aluminosilicate

Vue d'ensemble

Description

Aluminosilicate, mesostructured (Al-MSU) is an analog of hexagonal MCM-41 that can be assembled by zeolite seeds. It is hydrothermally stable and strongly acidic, which makes it useful in catalysis and adsorption technology.

Zeolites. A group of crystalline, hydrated alkali-aluminum silicates. They occur naturally in sedimentary and volcanic rocks, altered basalts, ores, and clay deposits. Some 40 known zeolite minerals and a great number of synthetic zeolites are available commercially. (From Merck Index, 11th ed)

Applications De Recherche Scientifique

Contrôle de la pollution environnementale

Membranes céramiques d’aluminosilicate : ont été améliorées avec des structures métallo-organiques (MOF) pour créer des membranes robustes, non cuites pour des applications environnementales . Ces membranes sont particulièrement efficaces dans le contrôle de la pollution agricole, capables d’éliminer plus de 90 % de la chlorophylle des épinards à température ambiante, ce qui indique leur potentiel pour la filtration des pesticides et l’élimination du phytochrome .

Fabrication de dispositifs électroniques

Les aluminosilicates servent de céramiques diélectriques dans les dispositifs électroniques en raison de leurs excellentes propriétés diélectriques, électriques et optiques . Ils sont synthétisés en utilisant des techniques de réaction à l’état solide à haute température et sont utilisés dans les substrats électroniques, les matériaux d’emballage pour les circuits à haute fréquence et les matériaux de fenêtres de transmission infrarouge .

Catalyse

Des recherches sont en cours pour améliorer les performances catalytiques des aluminosilicates. Ils sont étudiés pour leur rôle en catalyse, en particulier en ce qui concerne l’amélioration de leurs performances catalytiques et l’étude des cations extra-réseaux .

Céramiques avancées

Les aluminosilicates sont utilisés pour créer des céramiques avancées avec une large gamme d’applications. Ils sont connus pour leurs propriétés structurales, mécaniques, thermiques, électriques et optiques, ce qui les rend appropriés pour une utilisation dans les milieux de gain laser de haute puissance, les écrans plats et les piles à combustible à oxyde solide .

Matériaux composites

En raison de leur durabilité et de leur résistance aux contraintes mécaniques et aux températures élevées, les aluminosilicates sont utilisés dans les composites à fibres de verre. Ces composites sont essentiels dans diverses industries, notamment l’aérospatiale et l’automobile, en raison de leur légèreté et de leurs caractéristiques de haute résistance .

Gestion des déchets

Les verres d’this compound sont étudiés pour leur potentiel dans l’immobilisation à long terme des déchets. Leur stabilité chimique les rend appropriés pour contenir des matières dangereuses et prévenir la contamination environnementale .

Mécanisme D'action

Target of Action

Aluminosilicate refers to materials containing anionic Si-O-Al linkages . The associate cations are commonly sodium (Na+), potassium (K+), and protons (H+) . These materials occur as minerals and synthetic materials, often in the form of zeolites . Both synthetic and natural aluminosilicates are of technical significance as structural materials, catalysts, and reagents .

Mode of Action

This compound’s mode of action is primarily through its interaction with its targets. Specifically, the this compound minerals dissolve, consuming acidic hydrogen ions and releasing moieties like H4SiO4, Al3+, and other cations, including the magnesium associated with the compound . This process is crucial in understanding the dissolution of this compound .

Biochemical Pathways

The precipitation of zeolite nanoparticles involves the initial formation of metastable precursors, such as amorphous entities, that crystallize through non-classical pathways . Reactive force field-based simulations reveal how this compound oligomers grow concomitantly to the decondensation . Aluminate clusters first form in the solution, violating the Loewenstein rule in the first instant of the reaction, followed by their connection with silicate oligomers at the terminal silanol groups before reorganization to finally diffuse within the silicate oligomers to form stable amorphous this compound nanoparticles that obey the Loewenstein rule .

Result of Action

The result of this compound’s action is the formation of stable amorphous this compound nanoparticles . These nanoparticles have industrial value due to their porous nature . They are also referred to as zeolites when they occur as naturally occurring microporous, hydrous this compound minerals .

Action Environment

The action of this compound is influenced by environmental factors. For instance, thermochemical interactions between calcium–magnesium–this compound (CMAS) glass and an environmental barrier coating of ytterbium disilicate (Yb2Si2O7) and ytterbium monosilicate (Yb2SiO5) were investigated . The study revealed that CMAS can effectively infiltrate top coats, rendering the predominantly Yb2Si2O7 coating ineffective at arresting molten CMAS degradation .

Analyse Biochimique

Biochemical Properties

It has been used in various applications such as filtration and removal of certain compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, Aluminosilicate has been shown to be stable and resistant to degradation . Its effects over time would largely depend on the specific experimental conditions.

Activité Biologique

Aluminosilicates, a class of compounds composed of aluminum, silicon, and oxygen, have garnered significant attention in various fields due to their diverse biological activities. This article explores the biological properties of aluminosilicates, particularly focusing on their antimicrobial effects, drug delivery capabilities, and potential applications in biomedical fields.

Overview of Aluminosilicates

Aluminosilicates can be found in various forms, including natural minerals and synthetic materials such as zeolites and geopolymers. Their unique structural properties, such as high surface area and porosity, contribute to their biological activity. These compounds are known for their ion-exchange capacity and adsorption abilities, which are critical for their therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of modified aluminosilicates. For instance, research conducted at Arizona State University demonstrated that ion-exchanged nanozeolites (nZeos) with silver or copper effectively killed Mycobacterium ulcerans and Mycobacterium marinum, both pathogens associated with skin infections . The study noted that:

- Copper- and silver-exchanged nZeos exhibited bactericidal effects against M. ulcerans.

- Silver-exchanged nZeos were particularly effective against M. marinum.

- The cytotoxicity assays indicated that these materials showed minimal toxicity towards human cell lines (Detroit 551, U-937, WM-115) at tested concentrations .

Drug Delivery Systems

Aluminosilicate nanocomposites have also been investigated as drug delivery vehicles . Their ability to conjugate with therapeutic agents enhances the efficacy of drug delivery systems. A study on this compound nanocomposites derived from joss fly ash revealed that these materials could successfully load antibiotics like ampicillin, improving their antibacterial activity against Escherichia coli and Bacillus subtilis . The findings included:

- Enhanced drug loading : The loading capacity of ampicillin onto this compound was significantly improved compared to conventional methods.

- Immunostimulatory properties : Aluminosilicates can mimic antigens, potentially enhancing immune responses .

Case Study 1: Antimicrobial Efficacy

A study focused on the use of this compound-based materials in wound care demonstrated their ability to adsorb mycolactone toxin from M. ulcerans. The researchers developed geopolymers with varying pore sizes to optimize adsorption capabilities. Results indicated that:

- Macroporous geopolymers effectively adsorbed bacterial cells.

- Mesoporous geopolymers modified with stearic acid showed superior adsorption of mycolactone compared to other modifications .

Case Study 2: Cytotoxicity Assessment

In evaluating the safety of this compound materials for biomedical applications, cytotoxicity tests revealed that certain formulations were non-toxic to fibroblast cells. This suggests a promising avenue for using these materials in tissue engineering and regenerative medicine .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

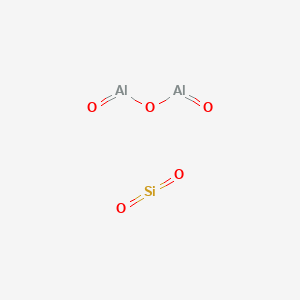

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.O2Si.3O/c;;1-3-2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPSIPDUKPIQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid, White odorless powder; [Zeolyst International MSDS] | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1318-02-1, 1332-09-8, 12141-46-7 | |

| Record name | Zeolites | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pumice | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeolites | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zeolites | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are aluminosilicates?

A: Aluminosilicates are compounds containing aluminum, silicon, and oxygen, often with alkali or alkaline earth cations for charge balance. These compounds exhibit diverse structures ranging from crystalline frameworks like zeolites to amorphous glasses and gels. [, , , ]

Q2: How does the Si/Al ratio impact aluminosilicate properties?

A: The Si/Al ratio significantly influences the properties of aluminosilicates. For example, in geopolymers, increasing the Si/Al ratio generally leads to decreased setting time, reduced compressive strength, and altered pore structure. [, ] In zeolites, this ratio influences acidity, influencing their catalytic activity and selectivity. [, ]

Q3: What spectroscopic techniques are used to characterize aluminosilicates?

A3: Various spectroscopic methods are employed to characterize aluminosilicates. These include:

- X-ray diffraction (XRD): Identifies crystalline phases and provides information on crystal structure and size. [, , , ]

- Nuclear magnetic resonance (NMR): Probes the local environment of nuclei like 29Si, 27Al, and 17O, revealing information about coordination states, bonding, and structural disorder. [, , , ]

- Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups and vibrational modes, providing insight into chemical bonding and structural units. [, , ]

- Raman spectroscopy: Complementary to FTIR, providing information about molecular vibrations and structural features. [, , ]

Q4: How are aluminosilicates used in construction materials?

A: Aluminosilicates like fly ash and ground granulated blast-furnace slag are increasingly used in geopolymer concrete. These materials offer advantages such as high strength, fire resistance, low thermal conductivity, and reduced carbon footprint compared to traditional Portland cement. [, , , ]

Q5: What makes aluminosilicates effective adsorbents?

A: The porous structure and surface chemistry of certain aluminosilicates make them effective adsorbents for various substances. For example, diatomite modified with this compound nanoparticles showed increased adsorption capacity for fluorine due to changes in specific surface area, electro-superficial properties, and synergistic effects. []

Q6: Can aluminosilicates be used for environmental remediation?

A: Yes, aluminosilicates show promise for environmental remediation applications. They can immobilize heavy metals and radionuclides within their matrix. For instance, this compound sorbents were found to effectively reduce the leaching rate of 137Cs in cement compounds, making them potentially useful for radioactive waste management. []

Q7: How do aluminosilicates perform as catalyst supports?

A: this compound materials, particularly mesoporous aluminosilicates, are valuable as catalyst supports due to their high surface area, tuneable pore size, and thermal stability. For example, copper-exchanged this compound mesoporous materials were found to be active catalysts for NO reduction by CO. []

Q8: How do aluminosilicates function as catalysts?

A: The catalytic activity of aluminosilicates stems primarily from the presence of Brønsted and Lewis acid sites associated with aluminum atoms within their structure. [, , ] The strength and distribution of these acid sites depend on factors like Si/Al ratio, framework type, and post-synthesis modifications.

Q9: What reactions are catalyzed by aluminosilicates?

A9: Aluminosilicates catalyze a wide range of reactions, including:

- Cracking: Breaking down large hydrocarbon molecules into smaller ones. []

- Isomerization: Rearranging the structure of molecules without changing their chemical formula. []

- Dehydration: Removing water molecules from reactants. []

- Transesterification: Converting esters into different esters. []

Q10: How is computational chemistry applied to this compound research?

A: Computational methods like Density Functional Theory (DFT) are used to model this compound structures, predict their properties, and understand reaction mechanisms at the molecular level. [, , ] These simulations provide insights into factors influencing acidity, adsorption, and catalytic activity.

Q11: Can molecular dynamics simulations be used to study aluminosilicates?

A: Yes, molecular dynamics (MD) simulations are valuable tools for studying the dynamic behavior of aluminosilicates. These simulations can model the diffusion of molecules within porous frameworks, the interaction of molecules with this compound surfaces, and the structural changes occurring under various conditions. [, ]

Q12: What are the challenges in synthesizing tailored aluminosilicates?

A: Controlling the size, morphology, and composition of aluminosilicates, particularly those with complex structures, remains a challenge. [, ] Precise control over synthesis parameters is crucial for obtaining materials with desired properties for specific applications.

Q13: How can we improve the performance of this compound-based materials?

A13: Research focuses on enhancing the performance of this compound-based materials through:

- Surface modification: Functionalizing the surface with specific chemical groups to enhance adsorption, catalytic activity, or other desired properties. [, ]

- Doping with metal ions: Introducing metal ions into the structure to modify electronic properties, enhance catalytic activity, or introduce new functionalities. [, ]

- Developing novel synthesis approaches: Exploring new synthesis routes to achieve better control over material properties and create novel this compound structures with enhanced characteristics. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.